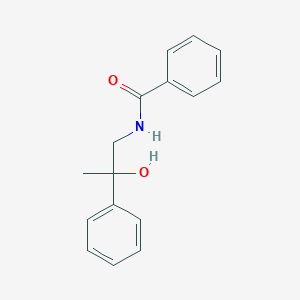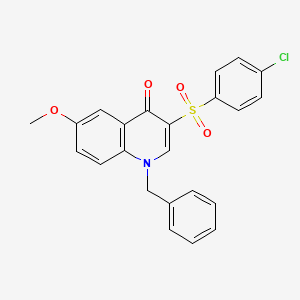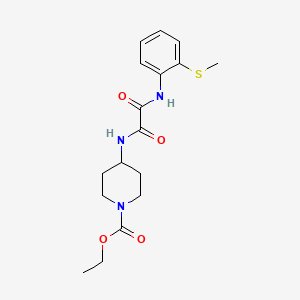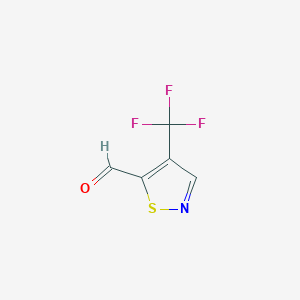
N-(2-hydroxy-2-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylpropyl)benzamide: is an organic compound with the molecular formula C16H17NO2 It is a benzamide derivative characterized by the presence of a hydroxy group and a phenyl group attached to the propyl chain
Wirkmechanismus
Target of Action
It is known that benzamide derivatives can interact with a variety of biological targets, including enzymes and receptors . The specific interactions depend on the exact structure of the benzamide derivative.
Mode of Action
Benzamide derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by N-(2-hydroxy-2-phenylpropyl)benzamide are currently unknown due to the lack of research on this compound . Benzamide derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the solubility, permeability, and stability of a compound can significantly impact its bioavailability .
Result of Action
Benzamide derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and simplicity.
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated benzamides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-hydroxy-2-phenylpropyl)benzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-N-(3-phenylpropyl)benzamide
- 3-Hydroxy-N-(2-hydroxyethyl)benzamide
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
Comparison: N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to its specific structural features, such as the hydroxy group and phenyl group attached to the propyl chain. These features contribute to its distinct chemical and biological properties compared to other benzamide derivatives .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-11,19H,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJCONLXLXVJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2998482.png)
![2-({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2998483.png)
![ethyl 2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2998484.png)

![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2998490.png)

![tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2998496.png)
![2,4-dichloro-N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2998497.png)
![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)
![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)
![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2998500.png)
![N-(3-ethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2998503.png)

